BTT 3033

Description

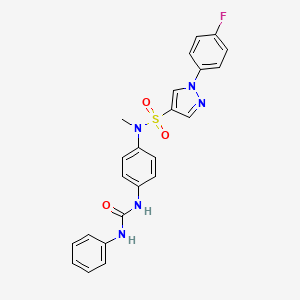

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLIQOPYDUKWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BTT-3033: A Deep Dive into its Mechanism of Action as a Selective α2β1 Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTT-3033 is an orally active, conformation-selective small molecule inhibitor of the α2β1 integrin. By binding to the α2I domain of the integrin, BTT-3033 effectively modulates cellular adhesion, proliferation, and survival. This technical guide elucidates the core mechanism of action of BTT-3033, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it impacts. The information compiled herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action

BTT-3033 functions as a selective antagonist of the α2β1 integrin, a transmembrane receptor crucial for cell-matrix interactions, particularly the binding of cells to collagen.[1][2] Its primary mechanism involves binding to the I-domain of the α2 subunit, thereby inhibiting the interaction between the integrin and its ligand, collagen I.[1][2] This inhibition has been shown to be conformation-selective, with BTT-3033 preferentially recognizing the non-activated state of the α2β1 integrin, which is particularly relevant under shear stress conditions, such as those found in blood flow.[2]

The functional consequences of this inhibition are multifaceted and cell-type dependent, ranging from the prevention of platelet aggregation to the induction of apoptosis in cancer cells and the relaxation of smooth muscle tissue.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity of BTT-3033 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of BTT-3033

| Parameter | Value | Cell/System | Conditions | Source |

| EC50 (α2β1 Inhibition) | 130 nM | CHO-α2wt cells | Adhesion to rat tail collagen I, 2 hours | [1] |

| EC50 (Platelet Binding Inhibition) | 6 µM | Mouse whole blood | Binding to collagen I coated capillaries under flow | [1] |

| IC50 (Ovarian Cancer Cell Proliferation - PTX alone) | OVCAR3: 0.45 µMSKOV3: 0.35 µM | OVCAR3 and SKOV3 cells | Paclitaxel (PTX) treatment | [5] |

| IC50 (Ovarian Cancer Cell Proliferation - PTX + BTT-3033) | OVCAR3: 0.03 µMSKOV3: 0.02 µM | OVCAR3 and SKOV3 cells | Pretreatment with 1 µM BTT-3033 followed by PTX | [5] |

Table 2: Effects of BTT-3033 on Cancer Cell Viability and Apoptosis

| Cell Line | Concentration | Treatment Duration | Effect | Source |

| LNcap-FGC (Prostate Cancer) | 25 µM, 50 µM | 48 hours | Decreased cell viability | [1] |

| DU-145 (Prostate Cancer) | 25 µM, 50 µM | 48 hours | Decreased cell viability | [1] |

| LNcap-FGC (Prostate Cancer) | 5 µM, 25 µM, 50 µM | 48 hours | Induced apoptosis (20%, 32%, 47% respectively) | [1] |

| DU-145 (Prostate Cancer) | 5 µM, 25 µM, 50 µM | 48 hours | Induced apoptosis (26%, 41%, 59% respectively) | [1] |

| OVCAR3 (Ovarian Cancer) | ≥ 1 µM | Not specified | Suppressed proliferation | [5] |

| SKOV3 (Ovarian Cancer) | ≥ 1 µM | Not specified | Suppressed proliferation | [5] |

| OVCAR3 (Ovarian Cancer) | 1 µM BTT-3033 + PTX | Not specified | Increased apoptosis from 4.2% to 87.0% | [5] |

| SKOV3 (Ovarian Cancer) | 1 µM BTT-3033 + PTX | Not specified | Increased apoptosis from 2.4% to 88.5% | [5] |

Table 3: In Vivo Anti-inflammatory Effects of BTT-3033

| Animal Model | Dosage and Administration | Effect | Source |

| Mouse air pouch model | 10 mg/kg, oral administration (24h and 2h before PAF induction) | Anti-inflammatory effects | [1] |

| Arachidonic acid-induced ear edema model | 10 mg/kg, oral administration (48h, 24h, and 2h before ear swelling) | Anti-inflammatory effects | [1] |

Signaling Pathways Modulated by BTT-3033

BTT-3033-mediated inhibition of α2β1 integrin triggers a cascade of downstream signaling events. In cancer cells, this primarily leads to the induction of apoptosis through the intrinsic pathway. In prostate stromal cells, it affects pathways related to cell contraction and proliferation.

Apoptotic Signaling Pathway in Cancer Cells

In prostate and ovarian cancer cells, BTT-3033 promotes apoptosis by suppressing the pro-survival signals typically initiated by α2β1 integrin engagement with collagen.[5][6] This involves the activation of reactive oxygen species (ROS) production, upregulation of the pro-apoptotic protein Bax, dissipation of the mitochondrial membrane potential (ΔΨm), and subsequent activation of caspase-3.[1][5] Furthermore, studies have indicated that BTT-3033 can suppress the α2β1 integrin/mitogen-activated protein kinase 7 (MAPK7) signaling pathway.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]

- 4. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Integrin α2β1 Inhibitor BTT 3033: A Deep Dive into its Regulation of the Actin Cytoskeleton

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule BTT 3033, a selective inhibitor of integrin α2β1, has emerged as a significant modulator of cellular processes governed by the actin cytoskeleton. By targeting the α2I domain of integrin α2β1, this compound disrupts cell-matrix adhesion, leading to downstream effects on cell contraction, proliferation, and migration.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on actin cytoskeleton regulation, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways. This information is critical for researchers investigating cytoskeletal dynamics, as well as for professionals in drug development exploring the therapeutic potential of integrin inhibition.

Core Mechanism of Action

This compound is a conformation-selective inhibitor of integrin α2β1 with an EC50 of 130 nM for the inhibition of α2β1-mediated cell adhesion to collagen I.[1] Its primary mechanism involves binding to the α2I domain, thereby preventing the interaction between the integrin and its extracellular matrix (ECM) ligands, most notably collagen. This inhibition of integrin-ECM engagement disrupts the crucial link between the extracellular environment and the intracellular actin cytoskeleton, triggering a cascade of signaling events that ultimately alter cellular mechanics and behavior.

Quantitative Data on this compound's Effects

The impact of this compound on cellular functions related to the actin cytoskeleton has been quantified in several studies. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Viability | Citation |

| WPMY-1 | 0.3 | 96 | No significant alteration | [2] |

| WPMY-1 | 1 | 96 | No significant alteration | [2] |

| WPMY-1 | 3 | 96 | Compromised viability (not significant) | [2] |

| WPMY-1 | 10 | - | Halted cell proliferation | [2] |

| LNcap-FGC | 25 | 48 | Inhibition of cell viability | [1] |

| LNcap-FGC | 50 | 48 | Inhibition of cell viability | [1] |

| DU-145 | 25 | 48 | Inhibition of cell viability | [1] |

| DU-145 | 50 | 48 | Inhibition of cell viability | [1] |

Table 2: Phosphoproteomic Changes in Response to this compound in WPMY-1 Cells

A phosphoproteomic analysis of human prostate stromal cells (WPMY-1) treated with this compound revealed dose-dependent inhibition of phosphorylation for several key proteins involved in actin regulation and signaling.

| Protein | Function | Observed Effect | Citation |

| LIMA1 (LIM domain and actin-binding protein 1) | Focal adhesion and cytoskeleton regulation | Dose-dependent phosphorylation inhibition | [2][3] |

| ZYX (Zyxin) | Focal adhesion and cytoskeleton regulation | Dose-dependent phosphorylation inhibition | [2][3] |

| TRIP6 (Thyroid receptor-interacting protein 6) | Focal adhesion and cytoskeleton regulation | Dose-dependent phosphorylation inhibition | [2][3] |

| PLK1 (Polo-like kinase 1) | Cell cycle and cytoskeletal dynamics | Dose-dependent phosphorylation inhibition | [2] |

| DVL2 (Dishevelled segment polarity protein 2) | GTPase signaling | Dose-dependent phosphorylation inhibition | [2] |

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of integrin α2β1 instigates a signaling cascade that converges on the actin cytoskeleton. The primary pathways affected are those related to focal adhesions and small GTPase signaling.

Focal Adhesion and LIM Domain Protein Signaling

Integrin engagement with the ECM is a prerequisite for the formation of focal adhesions, which are dynamic structures that physically link the actin cytoskeleton to the ECM. This compound, by blocking this initial interaction, prevents the recruitment and activation of key focal adhesion proteins. Among the significantly affected proteins are the LIM domain-containing proteins LIMA1, Zyxin (ZYX), and TRIP6.[2][3] These proteins are crucial for the structural integrity and signaling functions of focal adhesions. Their dose-dependent dephosphorylation upon this compound treatment suggests a disruption in the signaling cascade that maintains cytoskeletal tension and organization.

Figure 1: this compound's effect on the focal adhesion pathway.

Small GTPase Mediated Signal Transduction

Gene Ontology (GO) and KEGG pathway analyses of phosphoproteomic data from this compound-treated cells have highlighted the significant enrichment of terms related to "small GTPase mediated signal transduction".[2][3] This indicates that this compound influences the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton. The dephosphorylation of DVL2, a protein known to activate Rho GTPases, provides a direct link between this compound treatment and the modulation of this pathway.[2] Furthermore, the involvement of Polo-like kinase 1 (PLK1), another protein with inhibited phosphorylation, suggests a broader impact on cytoskeletal dynamics, potentially through its interaction with Rho GTPase signaling components.[2]

Figure 2: this compound's influence on small GTPase signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the studies of this compound's effects on the actin cytoskeleton.

Cell Culture and this compound Treatment

-

Cell Line: Human prostate stromal cells (WPMY-1) are a commonly used model.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: For phosphoproteomic and cell viability assays, WPMY-1 cells are treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) or a solvent control (e.g., DMSO) for specified durations.

Phosphoproteomic Analysis

The following workflow outlines the key steps in a typical phosphoproteomic experiment to identify downstream targets of this compound.

Figure 3: A generalized workflow for phosphoproteomic analysis.

-

1. Cell Lysis and Protein Extraction: Treated cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

2. Protein Digestion: Extracted proteins are typically reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

-

3. Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

4. LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.

-

5. Data Analysis and Bioinformatics: The resulting spectral data is processed using specialized software to identify the phosphopeptides and quantify their relative abundance between different treatment groups. Subsequent bioinformatics analyses, such as Gene Ontology (GO) enrichment, KEGG pathway analysis, and Kinase-Substrate Enrichment Analysis (KSEA), are performed to elucidate the biological significance of the observed changes.[2]

Cell Viability Assay

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for the desired time.

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Conclusion

This compound serves as a powerful tool for dissecting the intricate relationship between integrin signaling and actin cytoskeleton regulation. Its inhibitory action on integrin α2β1 triggers a cascade of events that lead to the dephosphorylation of key proteins within the focal adhesion and Rho GTPase signaling pathways. This ultimately results in significant alterations to cellular functions such as contraction and proliferation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the mechanisms and therapeutic potential of targeting the integrin-cytoskeleton axis. Future investigations will likely focus on delineating the precise molecular interactions within these pathways and evaluating the efficacy of this compound and similar compounds in preclinical models of diseases characterized by aberrant cell-matrix interactions and cytoskeletal dynamics.

References

An In-depth Technical Guide on BTT-3033: Targeting Integrin α2β1 and its Intersection with Small GTPase Mediated Signal Transduction

Audience: Researchers, scientists, and drug development professionals.

Abstract: BTT-3033 is a novel, orally active, small molecule inhibitor targeting the α2β1 integrin, a key collagen receptor implicated in the pathogenesis of fibrotic diseases and certain cancers. Mechanistic studies suggest that the therapeutic effects of BTT-3033, which include inhibition of cell proliferation and smooth muscle contraction, are linked to the modulation of downstream signaling pathways. Notably, phosphoproteomic analyses predict a functional connection between BTT-3033-mediated α2β1 inhibition and the regulation of small GTPase signaling. This guide provides a comprehensive overview of BTT-3033, its mechanism of action, a summary of quantitative preclinical data, and detailed protocols for key experimental assays relevant to its study. It further visualizes the proposed signaling cascade and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction to BTT-3033 and Small GTPases

Small GTP-binding proteins of the Rho family, particularly Rac1 and Cdc42, are critical molecular switches that regulate a vast array of cellular functions. These include actin cytoskeleton organization, cell motility, cell cycle progression, and gene transcription[1][2]. They cycle between an inactive, GDP-bound state and an active, GTP-bound state. In their active form, they bind to downstream effectors, such as p21-activated protein kinase (PAK), to initiate signaling cascades[2][3][4].

Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and transduce signals that control cell behavior[5]. The α2β1 integrin, a receptor for collagen, is a key player in pathological processes such as fibrosis and inflammation. BTT-3033 (1-(4-fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide) is a selective, conformation-specific inhibitor of integrin α2β1 that binds to its α2I domain[5][6][7]. By blocking this interaction, BTT-3033 presents a promising therapeutic strategy for diseases like idiopathic pulmonary fibrosis (IPF) and benign prostate hyperplasia (BPH)[5][8]. Recent evidence suggests a convergence of these two areas, where the inhibition of integrin α2β1 by BTT-3033 impacts downstream small GTPase signaling pathways[5][7][8].

Proposed Mechanism of Action and Signaling Pathway

BTT-3033 selectively inhibits the α2β1 integrin, preventing its binding to collagen. This disruption of cell-matrix interaction is the primary mechanism of action. Integrin engagement is known to activate intracellular signaling hubs, including focal adhesions, which in turn modulate the activity of Rho family GTPases.

A phosphoproteomic analysis of human prostate stromal cells treated with BTT-3033 predicted an enrichment in the regulation of GTPase signaling pathways based on proteins co-regulated with integrin α2[5][7]. The study further highlighted that downstream effectors of Rac/Cdc42 signaling, such as LIM domain kinases, were affected in a dose-dependent manner[5]. This suggests a signaling cascade where BTT-3033, by inhibiting the α2β1 integrin, modulates the activity of Rac and/or Cdc42, leading to changes in cytoskeletal dynamics and gene expression that underlie its anti-proliferative and anti-fibrotic effects.

Data Presentation: Quantitative Analysis of BTT-3033

The following tables summarize key quantitative data from preclinical studies of BTT-3033.

Table 1: In Vitro Activity and Potency of BTT-3033

| Assay Description | Target/Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Cell Adhesion Inhibition | CHO-α2wt cells on Collagen I | EC50 | 130 nM | [6][7] |

| Platelet Binding Inhibition | Human platelets on Collagen I | - | Inhibition at 10 µM | [6] |

| Whole Blood Binding Inhibition | Mouse whole blood on Collagen I | EC50 | 6 µM | [6] |

| Smooth Muscle Contraction | Human prostate tissue | - | Inhibition at 1 µM |[5][6] |

Table 2: Effects of BTT-3033 on Cell Proliferation and In Vivo Models

| Model System | Cell Type / Animal Model | Concentration / Dose | Effect | Reference |

|---|---|---|---|---|

| Cell Proliferation | Human Prostate Stromal (WPMY-1) | 1 µM | No significant effect | [5][8] |

| Cell Proliferation | Human Prostate Stromal (WPMY-1) | 10 µM | Inhibition of cell growth | [5][8] |

| Cell Viability | Prostate Cancer (LNcap-FGC, DU-145) | 25-50 µM | Inhibition of viability, G1 arrest | [6] |

| Synergistic Effect | Ovarian Cancer (OVCAR3, SKOV3) | 1 µM BTT-3033 + Paclitaxel | Decreased Paclitaxel IC50 >10-fold | [7] |

| Acute Inflammation | Mouse Air Pouch Model | 10 mg/kg (p.o.) | ~50% reduction in leukocyte infiltration |[9] |

Experimental Protocols

Rac1/Cdc42 Activation Pull-Down Assay

This protocol describes a widely used method to selectively isolate and quantify the active, GTP-bound form of Rac1 and Cdc42 from cell lysates. The assay relies on the high affinity of the p21-binding domain (PBD) of the PAK effector protein for GTP-bound Rac/Cdc42[2][10][11].

Materials:

-

Cells of interest cultured and treated with BTT-3033 or vehicle control.

-

PAK-PBD GST-fusion protein coupled to agarose beads (e.g., from commercial kits).

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).

-

Positive Control: GTPγS (a non-hydrolyzable GTP analog).

-

Negative Control: GDP.

-

SDS-PAGE Sample Buffer (2X, reducing).

-

Primary antibody specific for Rac1 or Cdc42.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Procedure:

-

Cell Lysis: After experimental treatment, wash cells once with ice-cold PBS. Lyse cells directly on the plate by adding ice-cold Lysis Buffer. Scrape cells, transfer lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 10 minutes at 4°C[2][3].

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay). Normalize all samples to the same concentration with Lysis Buffer (typically 0.5 - 1 mg total protein per assay)[1][2].

-

Affinity Precipitation (Pull-Down):

-

Washing: Pellet the beads by brief centrifugation (e.g., 14,000 x g for 10-20 seconds). Carefully aspirate the supernatant. Wash the beads 3 times with 0.5 mL of Lysis Buffer, pelleting the beads each time[2].

-

Elution and Sample Preparation: After the final wash, carefully remove all supernatant. Resuspend the bead pellet in 20-40 µL of 2X SDS-PAGE sample buffer. Boil the samples for 5 minutes to dissociate the proteins from the beads[2].

-

Western Blot Analysis: Centrifuge the samples to pellet the beads. Load the supernatant onto an SDS-PAGE gel, along with the "Total Rac1/Cdc42" control samples. Perform standard Western blotting using a primary antibody against Rac1 or Cdc42 to detect the amount of active, pulled-down protein. The total lysate lane confirms equal protein loading.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is the most common preclinical animal model used to evaluate potential anti-fibrotic therapies for IPF[12][13]. Bleomycin administration induces lung injury, inflammation, and subsequent fibrosis that mimics aspects of the human disease[14][15].

Materials:

-

Mice (C57BL/6 strain is commonly used due to its susceptibility to fibrosis)[14].

-

Bleomycin sulfate, sterile saline.

-

Anesthetics (e.g., isoflurane, ketamine/xylazine).

-

Intratracheal instillation device (e.g., MicroSprayer®) or nebulizer[12][16].

Procedure:

-

Animal Acclimatization: House mice according to institutional guidelines for at least one week before the experiment.

-

Bleomycin Administration:

-

Anesthetize the mouse.

-

Administer a single dose of bleomycin (e.g., 1.5 - 3.0 mg/kg) dissolved in sterile saline via intratracheal instillation[12]. This ensures direct delivery to the lungs. Alternatively, nasal nebulization can be used for a more uniform distribution[16]. The control group receives sterile saline only.

-

-

Treatment Protocol: BTT-3033 (or vehicle) administration can be initiated prophylactically (before or at the time of bleomycin injury) or therapeutically (e.g., 7-10 days after injury, once fibrosis is established)[13]. Administration is typically via oral gavage daily.

-

Monitoring: Monitor animals for body weight changes and clinical signs of distress. A moderate body weight loss following bleomycin administration is expected[13].

-

Endpoint Analysis (typically at Day 14 or 21):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts (total and differential) and total protein concentration[15].

-

Histopathology: Harvest lungs and fix in formalin. Embed in paraffin, section, and stain with Masson's Trichrome (for collagen) and H&E. Score fibrosis severity using the semi-quantitative Ashcroft scoring system[15][16].

-

Biochemical Analysis: Homogenize a portion of the lung tissue to measure collagen content using a Sircol™ Collagen Assay or by quantifying hydroxyproline levels.

-

GTPase Activity: A portion of the lung tissue can be snap-frozen and processed for a Rac1/Cdc42 activation assay as described in Protocol 4.1.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a compound like BTT-3033 in a preclinical fibrosis model.

Conclusion and Future Directions

BTT-3033 is a potent and selective inhibitor of integrin α2β1 with demonstrated efficacy in preclinical models of inflammation and fibrosis-related conditions. While its primary mechanism involves blocking collagen-integrin interactions, emerging evidence strongly suggests that its downstream effects are mediated, at least in part, through the modulation of small GTPase signaling pathways, including Rac and Cdc42.

For drug development professionals, this dual aspect of BTT-3033's activity is significant. It not only targets an upstream cell-matrix interaction but also influences the core intracellular machinery responsible for cell migration and proliferation. Future research should focus on direct experimental validation to precisely quantify the dose-dependent effects of BTT-3033 on Rac1 and Cdc42 activation in relevant cell types (e.g., fibroblasts, smooth muscle cells). Such studies, utilizing the protocols outlined herein, will further elucidate the compound's mechanism of action and solidify its potential as a novel therapeutic for fibrotic diseases.

References

- 1. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Visualization of the Activity of Rac1 Small GTPase in a Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]

- 9. Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rac1/Cdc42活性化アッセイキット The Rac1/Cdc42 Activation Assay provides an effective method for detecting Rac & Cdc42 activity in cell lysates. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 13. aragen.com [aragen.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]

The Role of BTT-3033 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTT-3033, a selective inhibitor of α2β1 integrin, has emerged as a promising agent in oncology research, demonstrating a significant role in the induction of cancer cell apoptosis. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols related to the pro-apoptotic effects of BTT-3033 in cancer cells. The document focuses on the signaling pathways involved, the synergistic potential of BTT-3033 with conventional chemotherapy, and the quantitative data supporting its efficacy in both prostate and ovarian cancer cell lines.

Introduction

Integrins, a family of transmembrane receptors, play a crucial role in cell adhesion, signaling, and survival. The α2β1 integrin, a receptor for collagen and laminin, is frequently overexpressed in various cancers and is associated with tumor progression, metastasis, and chemoresistance. BTT-3033 is a small molecule inhibitor that selectively targets the α2β1 integrin, thereby disrupting its downstream signaling pathways and promoting programmed cell death, or apoptosis, in cancer cells. This guide will delve into the technical aspects of BTT-3033's impact on cancer cell apoptosis, providing valuable insights for researchers and drug development professionals.

Mechanism of Action

BTT-3033 induces apoptosis in cancer cells through a multi-faceted mechanism primarily centered on the inhibition of the α2β1 integrin signaling pathway. This inhibition triggers a cascade of intracellular events, leading to cell death.

Induction of Oxidative Stress

A key event in BTT-3033-mediated apoptosis is the generation of reactive oxygen species (ROS). The disruption of α2β1 integrin signaling leads to an imbalance in the cellular redox state, resulting in increased ROS levels. This oxidative stress damages cellular components and activates downstream apoptotic pathways.

Mitochondrial Dysfunction

The accumulation of ROS contributes to the loss of mitochondrial membrane potential (MMP). This depolarization of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Activation of the Caspase Cascade

The release of mitochondrial proteins, such as cytochrome c, initiates the activation of the caspase cascade. Specifically, BTT-3033 has been shown to increase the activity of caspase-3, an executioner caspase that cleaves a broad range of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Modulation of Apoptotic Proteins

BTT-3033 treatment leads to the upregulation of pro-apoptotic proteins, such as Bax. Bax promotes apoptosis by translocating to the mitochondria and facilitating the release of cytochrome c.

Inhibition of Pro-Survival Signaling

The α2β1 integrin is known to activate pro-survival signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. BTT-3033 has been shown to suppress the phosphorylation of MKK7, a key component of the JNK signaling pathway, which is implicated in cell survival and proliferation.

Signaling Pathways

The signaling cascade initiated by BTT-3033 leading to apoptosis is complex and involves the interplay of several key molecules.

Quantitative Data

The pro-apoptotic effects of BTT-3033 have been quantified in various cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: In Vitro Efficacy of BTT-3033 in Ovarian Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) |

| OVCAR3 | BTT-3033 | 29.6[1] |

| SKOV3 | BTT-3033 | 44.0[1] |

| OVCAR3 | Paclitaxel | 0.45[1] |

| SKOV3 | Paclitaxel | 0.35[1] |

| OVCAR3 | Paclitaxel + 1 µM BTT-3033 | 0.03[1] |

| SKOV3 | Paclitaxel + 1 µM BTT-3033 | 0.02[1] |

Table 2: Apoptosis Induction by BTT-3033 and Paclitaxel in Ovarian Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells |

| OVCAR3 | Control | 4.2[1] |

| OVCAR3 | 1 µM Paclitaxel | 70.3[1] |

| OVCAR3 | 1 µM Paclitaxel + 1 µM BTT-3033 | 87.0[1] |

| SKOV3 | Control | 2.4[1] |

| SKOV3 | 1 µM Paclitaxel | 66.6[1] |

| SKOV3 | 1 µM Paclitaxel + 1 µM BTT-3033 | 88.5[1] |

Table 3: Apoptosis Induction by BTT-3033 in Prostate Cancer Cell Lines

| Cell Line | BTT-3033 Concentration (µM) | % Apoptotic Cells |

| LNcap-FGC | 5 | ~20 |

| LNcap-FGC | 25 | ~32 |

| LNcap-FGC | 50 | ~47 |

| DU-145 | 5 | ~26 |

| DU-145 | 25 | ~41 |

| DU-145 | 50 | ~59 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate BTT-3033-induced apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of BTT-3033 and/or other compounds for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with BTT-3033 as required.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA (10 mM stock in DMSO)

-

Serum-free medium

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a black 96-well plate or on coverslips.

-

Treat cells with BTT-3033 for the desired duration.

-

Wash the cells with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)

This assay utilizes the cationic dye JC-1, which exhibits a fluorescence shift upon aggregation in healthy mitochondria with high membrane potential.

Materials:

-

JC-1 reagent

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Treat cells with BTT-3033.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~585/590 nm) and JC-1 monomers (green, Ex/Em ~510/527 nm).

-

The ratio of red to green fluorescence is used as an indicator of MMP.

Caspase-3 Activity Assay (Colorimetric Assay)

This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate.

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Treat cells with BTT-3033.

-

Lyse the cells using the provided lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add reaction buffer containing DTT to each well.

-

Add the DEVD-pNA substrate and incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 405 nm.

Conclusion

BTT-3033 represents a targeted therapeutic strategy with significant potential for the treatment of cancers overexpressing α2β1 integrin. Its ability to induce apoptosis through multiple interconnected pathways, including the generation of oxidative stress, mitochondrial dysfunction, and caspase activation, underscores its promise as an anti-cancer agent. Furthermore, the synergistic effects observed when BTT-3033 is combined with conventional chemotherapeutics like paclitaxel suggest its potential to enhance treatment efficacy and overcome drug resistance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of BTT-3033 as a novel cancer therapy.

References

Target Validation of BTT-3033 in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant clinical challenge, often characterized by late-stage diagnosis and the development of chemoresistance. The tumor microenvironment, particularly the interaction between cancer cells and the extracellular matrix (ECM), plays a crucial role in disease progression, metastasis, and drug resistance. Integrins, a family of transmembrane receptors that mediate cell-ECM adhesion, are key players in these processes. The α2β1 integrin, a receptor for collagen, has emerged as a promising therapeutic target in ovarian cancer due to its association with poor prognosis and chemoresistance.[1] This technical guide provides an in-depth overview of the target validation of BTT-3033, a selective inhibitor of α2β1 integrin, in the context of ovarian cancer.

BTT-3033: A Selective α2β1 Integrin Inhibitor

BTT-3033 is a small molecule inhibitor that selectively targets the α2β1 integrin.[1] Its mechanism of action involves binding to the α2I domain of the integrin, thereby inhibiting its interaction with collagen.[1] Preclinical studies have demonstrated that BTT-3033 can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of BTT-3033 in ovarian cancer cell lines, primarily focusing on its synergistic effects with the chemotherapeutic agent paclitaxel.

Table 1: Effect of BTT-3033 on the Viability of Ovarian Cancer Cell Lines

| Cell Line | BTT-3033 Concentration (µM) | % Viability (relative to control) |

| OVCAR3 | 1 | ~80% |

| 10 | ~55% | |

| 50 | ~38% | |

| SKOV3 | 1 | ~83% |

| 10 | ~60% | |

| 50 | ~44% |

Data extracted from a 48-hour MTT assay.[1]

Table 2: Synergistic Effect of BTT-3033 and Paclitaxel on IC50 Values in Ovarian Cancer Cell Lines

| Cell Line | Treatment | Paclitaxel IC50 (µM) |

| OVCAR3 | Paclitaxel alone | 0.45 |

| Paclitaxel + 1 µM BTT-3033 | 0.03 | |

| SKOV3 | Paclitaxel alone | 0.35 |

| Paclitaxel + 1 µM BTT-3033 | 0.02 |

IC50 values were determined after 48 hours of treatment.[2]

Table 3: Induction of Apoptosis by BTT-3033 and Paclitaxel in Ovarian Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells |

| OVCAR3 | Control | ~4.2% |

| 1 µM Paclitaxel | Not specified | |

| 1 µM BTT-3033 + 1 µM Paclitaxel | ~87.0% | |

| SKOV3 | Control | ~2.4% |

| 1 µM Paclitaxel | Not specified | |

| 1 µM BTT-3033 + 1 µM Paclitaxel | ~88.5% |

Apoptosis was measured by flow cytometry after 48 hours of treatment.[2]

Signaling Pathways

The therapeutic potential of BTT-3033 in ovarian cancer is rooted in its ability to modulate key signaling pathways that govern cell survival, proliferation, and apoptosis.

α2β1 Integrin Signaling in Ovarian Cancer

Upon binding to collagen in the extracellular matrix, α2β1 integrin activates downstream signaling cascades, notably the Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][4] This activation promotes cell survival, proliferation, and migration, and contributes to chemoresistance.[3][4]

Mechanism of BTT-3033-Induced Apoptosis

BTT-3033, by inhibiting α2β1 integrin, disrupts these pro-survival signals. Furthermore, in combination with paclitaxel, BTT-3033 has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial membrane potential (MMP) loss and subsequent activation of caspase-3.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3, SKOV3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of BTT-3033 and/or paclitaxel for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6][7]

Apoptosis Assay (Flow Cytometry)

This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptotic cells.

-

Cell Culture and Treatment: Culture and treat cells with BTT-3033 and/or paclitaxel as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[8][9]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8][9]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer on ice.[10][11][12]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[10][11][12]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.[10][11][12][13][14]

Conclusion and Future Directions

The preclinical data strongly support the target validation of α2β1 integrin using BTT-3033 in ovarian cancer. BTT-3033 demonstrates potent anti-proliferative and pro-apoptotic activity, particularly in combination with paclitaxel. The mechanism of action involves the disruption of pro-survival signaling pathways and the induction of ROS-mediated apoptosis.

Further research is warranted to explore the efficacy of BTT-3033 in in vivo models of ovarian cancer, including patient-derived xenografts, to assess its therapeutic potential in a more clinically relevant setting. Investigating the detailed molecular interplay between α2β1 integrin inhibition and other signaling pathways will provide a more comprehensive understanding of its anti-tumor effects. While no clinical trials for BTT-3033 in ovarian cancer have been identified to date, the compelling preclinical findings suggest that it is a promising candidate for further development as a novel therapeutic agent for this challenging disease.

References

- 1. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPP1 promotes ovarian cancer progression via Integrin β1/FAK/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MTT Assay [bio-protocol.org]

- 6. MTT (Assay protocol [protocols.io]

- 7. atcc.org [atcc.org]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-3 activity assay [bio-protocol.org]

- 11. mpbio.com [mpbio.com]

- 12. aurorabiolabs.com [aurorabiolabs.com]

- 13. Effect of Chemotherapeutic Drugs on Caspase-3 Activity, as a Key Biomarker for Apoptosis in Ovarian Tumor Cell Cultured as Monolayer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

Unraveling the Molecular Intricacies of BTT 3033: A Technical Guide

For Immediate Release

Turku, Finland – December 26, 2025 – This technical guide provides an in-depth analysis of the molecular targets of BTT 3033, a selective inhibitor with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Target: Integrin α2β1

This compound is a potent and selective inhibitor of integrin α2β1, a heterodimeric transmembrane receptor crucial for cell-matrix adhesion.[1][2] The primary interaction occurs at the α2I domain of the integrin, a key site for collagen binding.[1][2][3][4] This targeted inhibition disrupts the interaction between integrin α2β1 and its primary ligand, collagen, thereby modulating downstream cellular processes.

Quantitative Inhibition Data

The inhibitory activity of this compound on integrin α2β1 has been quantified in various experimental settings. The half-maximal effective concentration (EC50) for the inhibition of CHO-α2wt cell adhesion to rat tail collagen I is consistently reported to be 130 nM.[1] Further studies have demonstrated its selectivity for integrin α2β1 over other integrins such as α1β1, α3β1, α4β1, α5β1, and αv.[1][2][5]

| Parameter | Value | Assay Details | Reference |

| EC50 | 130 nM | Inhibition of CHO-α2wt cell adhesion to rat tail collagen I | [1] |

| Selectivity | >8-fold vs. α1β1 | Comparison of EC50 values in CHO-α1wt/collagen IV vs. CHO-α2wt/collagen I assays | [5] |

Downstream Signaling Pathways and Cellular Effects

Inhibition of integrin α2β1 by this compound triggers a cascade of downstream signaling events, primarily impacting the regulation of the actin cytoskeleton and small GTPase-mediated signal transduction.[6][7][8][9] A key study utilizing phosphoproteomics in human prostate stromal cells (WPMY-1) identified several crucial downstream targets that are dose-dependently dephosphorylated upon this compound treatment.[6][7][10][11]

These targets include:

-

LIM domain kinases: These proteins are critical in organizing the actin cytoskeleton.

-

Zyxin (ZYX): A focal adhesion protein involved in actin filament assembly and cell motility.[6][7][10]

-

Polo-like kinase 1 (PLK1): A serine/threonine kinase that plays a role in cell cycle progression and cytokinesis.[6][7][10]

-

Dishevelled segment polarity protein 2 (DVL2): A component of the Wnt signaling pathway, which is implicated in cell fate decisions and proliferation.[6][7][10]

The culmination of these signaling alterations manifests in several key cellular effects, including:

-

Inhibition of cell adhesion: this compound effectively blocks the adhesion of cells expressing integrin α2β1 to collagen.[3][4]

-

Inhibition of cell proliferation: The compound has been shown to arrest the cell cycle and reduce the viability of various cell types.[6][12]

-

Induction of apoptosis: this compound can promote programmed cell death in certain cancer cell lines.

-

Inhibition of smooth muscle contraction: The inhibitor has demonstrated effects on prostate smooth muscle contraction.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and effects of this compound.

Cell Adhesion Assay

This protocol is adapted from studies investigating the inhibitory effect of this compound on cell adhesion.[3]

Objective: To quantify the inhibition of integrin α2β1-mediated cell adhesion to collagen by this compound.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably overexpressing human integrin α2β1 (CHO-α2wt).

-

Rat tail collagen I (e.g., Corning #354236).

-

96-well microplates (tissue culture treated).

-

This compound stock solution (in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

WST-1 cell proliferation reagent.

-

Plate reader.

Procedure:

-

Plate Coating:

-

Dilute rat tail collagen I to a final concentration of 10 µg/mL in sterile PBS.

-

Add 100 µL of the diluted collagen solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

The following day, wash the wells three times with 200 µL of sterile PBS to remove unbound collagen.

-

Block non-specific binding by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with 200 µL of PBS.

-

-

Cell Preparation and Treatment:

-

Harvest CHO-α2wt cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in serum-free cell culture medium to a density of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in serum-free medium.

-

In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.

-

-

Adhesion Incubation:

-

Add 100 µL of the pre-incubated cell suspension to each collagen-coated well.

-

Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Washing and Quantification:

-

Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Add 100 µL of fresh cell culture medium and 10 µL of WST-1 reagent to each well.

-

Incubate for 1-2 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no cells).

-

Express the data as a percentage of the vehicle-treated control.

-

Calculate the EC50 value by fitting the data to a dose-response curve.

-

Phosphoproteomic Analysis of WPMY-1 Cells

This protocol is based on the methodology described by Li et al. (2021) for identifying downstream targets of this compound.[6][11]

Objective: To identify and quantify changes in protein phosphorylation in WPMY-1 cells following treatment with this compound.

Materials:

-

Human prostate stromal cells (WPMY-1).

-

Cell culture medium (DMEM with 10% FBS and 1% penicillin/streptomycin).

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Trypsin (sequencing grade).

-

Phosphopeptide enrichment kit (e.g., Titanium Dioxide or IMAC-based).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Proteomics data analysis software (e.g., MaxQuant, Perseus).

Procedure:

-

Cell Culture and Treatment:

-

Culture WPMY-1 cells to 70-80% confluency.

-

Treat the cells with either vehicle (DMSO), 1 µM this compound, or 10 µM this compound for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Digestion:

-

Wash the cells with ice-cold PBS and lyse them in supplemented lysis buffer.

-

Quantify protein concentration using the BCA assay.

-

Reduce protein disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides from the tryptic digest using a titanium dioxide or IMAC-based enrichment kit according to the manufacturer's instructions.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using appropriate software to identify and quantify the phosphopeptides.

-

Perform statistical analysis to identify phosphosites that are significantly and dose-dependently regulated by this compound treatment.

-

Perform pathway analysis on the differentially regulated phosphoproteins to identify enriched biological processes and signaling pathways.

-

Experimental Workflow Diagram

Conclusion

This compound is a highly selective inhibitor of integrin α2β1, targeting the α2I domain and effectively disrupting collagen binding. This primary interaction initiates a cascade of downstream signaling events that modulate the actin cytoskeleton and small GTPase-mediated pathways, leading to significant cellular effects such as the inhibition of cell adhesion and proliferation. The identification of specific downstream targets like LIM domain kinases, ZYX, PLK1, and DVL2 provides a deeper understanding of its mechanism of action and highlights its potential as a therapeutic agent in diseases where integrin α2β1 signaling is dysregulated. The detailed experimental protocols provided in this guide offer a framework for further investigation into the multifaceted activities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]

- 12. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BTT 3033: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTT 3033 is a potent and selective small-molecule inhibitor of integrin α2β1. It functions by binding to the α2I domain of the integrin, thereby interfering with its interaction with collagen.[1][2][3] This inhibition disrupts downstream signaling pathways crucial for cell adhesion, proliferation, migration, and survival. These characteristics make this compound a valuable tool for investigating the role of integrin α2β1 in various physiological and pathological processes, particularly in cancer biology and inflammation. This document provides detailed application notes and protocols for the in vitro use of this compound.

Mechanism of Action

This compound selectively targets the α2β1 integrin, a key receptor for collagen. Upon binding to the α2I domain, this compound allosterically inhibits the conformational changes required for ligand binding and subsequent signal transduction.[2] This disruption of α2β1 signaling has been shown to impact several downstream pathways, including the regulation of the actin cytoskeleton and small GTPase mediated signal transduction.[4][5] In cancer cells, inhibition of α2β1 by this compound has been demonstrated to suppress mitogen-activated protein kinase 7 (MAPK7) signaling, leading to reduced cell proliferation and induction of apoptosis.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations and half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound in various in vitro models.

| Cell Line | Assay Type | Parameter | Value | Reference |

| OVCAR3 | Cell Viability (MTT) | IC50 | 29.6 µM | [1] |

| SKOV3 | Cell Viability (MTT) | IC50 | 44 µM | [1] |

| OVCAR3 | Synergistic Effect with Paclitaxel | Effective Concentration | 1 µM | [1] |

| SKOV3 | Synergistic Effect with Paclitaxel | Effective Concentration | 1 µM | [1] |

| LNcap-FGC | Cell Viability | Effective Concentration | 25 µM and 50 µM | [6] |

| DU-145 | Cell Viability | Effective Concentration | 25 µM and 50 µM | [6] |

| LNcap-FGC | Apoptosis Induction | Effective Concentration | 5, 25, and 50 µM | [6] |

| DU-145 | Apoptosis Induction | Effective Concentration | 5, 25, and 50 µM | [6] |

| WPMY-1 | Inhibition of Contraction | Effective Concentration | 1 µM | [4][5] |

| WPMY-1 | Inhibition of Proliferation | Effective Concentration | 10 µM | [4][5] |

| CHO-α2wt | Cell Adhesion to Collagen I | EC50 | 130 nM | [6] |

| Human Platelets | Binding to Collagen I | EC50 (mouse whole blood) | 6 µM | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on ovarian cancer cell lines.[1]

Materials:

-

This compound (Tocris Bioscience or equivalent)

-

Ovarian cancer cell lines (e.g., OVCAR3, SKOV3)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

96-well plates

-

MTT reagent (0.5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed OVCAR3 or SKOV3 cells into a 96-well plate at a density of 7,000 cells/well and incubate overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 50 µM) for 48 hours. For combination studies, pre-treat with this compound (e.g., 1 µM) for 2 hours before adding a second agent (e.g., Paclitaxel) and incubating for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the optical density at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value can be determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol is a general guideline for assessing apoptosis induced by this compound.

Materials:

-

This compound

-

Prostate cancer cell lines (e.g., LNcap-FGC, DU-145)

-

Appropriate cell culture medium and supplements

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with desired concentrations of this compound (e.g., 5, 25, 50 µM) for 48 hours.[6]

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).

Western Blot Analysis for EMT Markers

This protocol is based on studies investigating the effect of this compound on epithelial-mesenchymal transition (EMT).[7]

Materials:

-

This compound

-

Prostate cancer cell lines (e.g., LNcap-FGC, DU-145)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies against E-cadherin, N-cadherin, and Vimentin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 25 µM) for 48 hours.[6] Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

Concluding Remarks

This compound is a versatile research tool for elucidating the roles of integrin α2β1 in cellular processes. The provided dosages and protocols serve as a starting point for experimental design. It is recommended that researchers optimize these conditions for their specific cell lines and experimental systems. Careful consideration of treatment duration and concentration is crucial for obtaining reproducible and meaningful results.

References

- 1. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Integrin α2β1 inhibition attenuates prostate cancer cell proliferation by cell cycle arrest, promoting apoptosis and reducing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Evaluating Cell Viability Following BTT 3033 Treatment Using the MTT Assay

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[1] The quantity of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.[1][3]

BTT 3033 is a selective, orally active small-molecule inhibitor of integrin α2β1.[4][5] It functions by binding to the α2I domain of the integrin, thereby inhibiting its interaction with ligands such as collagen.[5][6] Integrin α2β1 plays a significant role in cell adhesion, migration, proliferation, and survival, particularly in cancer progression.[7][8] Inhibition of this integrin by this compound has been shown to suppress cancer cell proliferation, induce G1 cell cycle arrest, and promote apoptosis through pathways involving the generation of reactive oxygen species (ROS) and activation of caspase-3.[4][7][8] These application notes provide a detailed protocol for utilizing the MTT assay to quantify the dose-dependent cytotoxic effects of this compound on cancer cell lines.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on the viability of various cell lines as determined by cell viability assays.

Table 1: Effect of this compound on Ovarian Cancer Cell Viability after 48h Treatment [7]

| Cell Line | This compound Concentration (µM) | % Cell Viability (Approx.) |

| OVCAR3 | 1 | 80.3% |

| 10 | ~60% | |

| 50 | 38.2% | |

| SKOV3 | 1 | 83.5% |

| 10 | ~65% | |

| 50 | 44.2% |

Table 2: Effect of this compound on Prostate Cancer and Stromal Cell Viability

| Cell Line | This compound Concentration (µM) | Incubation Time | Effect | Reference |

| LNcap-FGC, DU-145 | 25, 50 | 48h | Decreased cell viability and proliferation. | [4] |

| LNcap-FGC, DU-145 | 5, 25, 50 | 48h | Induced apoptosis. | [4] |

| WPMY-1 | 0.3, 1 | 96h | No alteration in cell viability. | [9][10] |

| WPMY-1 | 3 | 96h | Compromised viability (not significant). | [9][10] |

| WPMY-1 | 10 | 96h | No cell proliferation observed. | [9][10] |

Table 3: Synergistic Effect of this compound with Paclitaxel (PTX) on Ovarian Cancer Cells [7]

| Cell Line | Treatment | PTX IC50 Value (µM) |

| OVCAR3 | PTX alone | 0.45 |

| PTX + 1 µM this compound | 0.03 | |

| SKOV3 | PTX alone | 0.35 |

| PTX + 1 µM this compound | 0.02 |

Experimental Protocol

This protocol details the steps for performing an MTT assay to determine the effect of this compound on the viability of adherent cancer cells.

Materials and Reagents

-

Cell Lines: e.g., OVCAR3, SKOV3, LNcap-FGC, DU-145 human cancer cells

-

This compound [5]

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) powder, sterile

-

MTT Stock Solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[11][12] Filter-sterilize and store at -20°C, protected from light.[12]

-

Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol[12]

-

Phosphate-Buffered Saline (PBS): sterile

-

Equipment:

Procedure

Phase 1: Cell Seeding and Culture (Day 1)

-

Prepare Cell Suspension: Culture cells to ~80% confluency, then harvest using trypsin. Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed Cells: Dilute the cell suspension to the desired concentration (typically 5,000-10,000 cells per well) and seed 100 µL into each well of a 96-well plate.[11]

-

Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to attach and resume growth.[1][11]

Phase 2: this compound Treatment (Day 2)

-

Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.[9] Store at -20°C.

-

Prepare Working Solutions: Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).[7] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

Treat Cells: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound working solutions or control medium to the respective wells.

-

Incubate: Return the plate to the incubator and incubate for the desired treatment period (e.g., 48 hours).[4][7]

Phase 3: MTT Assay (Day 4)

-

Add MTT Reagent: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[11]

-

Incubate for Formazan Formation: Return the plate to the incubator for 2-4 hours.[13] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. Monitor the formation of these crystals under a microscope.

-

Solubilize Formazan Crystals: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO or another suitable solubilization solution to each well.[11][12]

-

Mix: Place the plate on an orbital shaker for 5-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.[11][12]

Phase 4: Data Acquisition and Analysis

-

Measure Absorbance: Read the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of >650 nm can be used to subtract background noise.[13]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the % Cell Viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

-

Visualizations

Caption: Workflow for MTT assay with this compound treatment.

References

- 1. clyte.tech [clyte.tech]

- 2. researchhub.com [researchhub.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Integrins | Tocris Bioscience [tocris.com]

- 6. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor preactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin α2β1 inhibition attenuates prostate cancer cell proliferation by cell cycle arrest, promoting apoptosis and reducing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - Li - Annals of Translational Medicine [atm.amegroups.org]

- 10. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. atcc.org [atcc.org]

Measuring Reactive Oxygen Species (ROS) Production Following BTT-3033 Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTT-3033 is a selective inhibitor of α2β1 integrin, a transmembrane receptor that mediates cell-matrix interactions and plays a crucial role in cell signaling, proliferation, and survival.[1] Emerging evidence indicates that inhibition of α2β1 integrin by BTT-3033 can induce apoptosis in cancer cells through the activation of Reactive Oxygen Species (ROS).[1][2] This document provides detailed application notes and experimental protocols for the accurate measurement of ROS production in response to BTT-3033 administration.

These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of oxidative stress in the mechanism of action of BTT-3033 and similar α2β1 integrin inhibitors.

Putative Signaling Pathway for BTT-3033-Induced ROS Production

BTT-3033, by inhibiting α2β1 integrin, is thought to disrupt downstream survival signals, leading to a cellular stress response characterized by increased ROS production. This can occur through two primary pathways: activation of NADPH oxidases and mitochondrial dysregulation.

Caption: Proposed signaling cascade for BTT-3033-induced ROS production.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from the described experimental protocols. These are representative examples, and actual results may vary depending on the cell type, BTT-3033 concentration, and incubation time.

Table 1: Total Intracellular ROS Levels (DCFDA Assay)

| Treatment Group | BTT-3033 Conc. (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |

| Vehicle Control | 0 | 100 ± 15 | 1.0 |

| BTT-3033 | 10 | 250 ± 30 | 2.5 |

| BTT-3033 | 25 | 450 ± 45 | 4.5 |

| BTT-3033 | 50 | 700 ± 60 | 7.0 |

| Positive Control (H₂O₂) | 100 | 800 ± 70 | 8.0 |

Table 2: Superoxide Production (DHE Assay)

| Treatment Group | BTT-3033 Conc. (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |

| Vehicle Control | 0 | 50 ± 8 | 1.0 |

| BTT-3033 | 10 | 120 ± 15 | 2.4 |

| BTT-3033 | 25 | 230 ± 25 | 4.6 |

| BTT-3033 | 50 | 380 ± 40 | 7.6 |

| Positive Control (Antimycin A) | 10 | 450 ± 50 | 9.0 |

Table 3: Mitochondrial Superoxide Levels (MitoSOX Red Assay)

| Treatment Group | BTT-3033 Conc. (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |

| Vehicle Control | 0 | 80 ± 12 | 1.0 |

| BTT-3033 | 10 | 180 ± 20 | 2.25 |

| BTT-3033 | 25 | 350 ± 35 | 4.38 |

| BTT-3033 | 50 | 550 ± 50 | 6.88 |

| Positive Control (Rotenone) | 5 | 620 ± 65 | 7.75 |

Experimental Protocols

The following are detailed protocols for the measurement of ROS in response to BTT-3033 administration.

Experimental Workflow

Caption: General workflow for measuring ROS production after BTT-3033 treatment.

Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)

This protocol is for the general detection of various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.

Materials:

-

Cells of interest

-

Complete culture medium

-

BTT-3033 stock solution (in DMSO)

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-